molecular formula C20H17BrN4 B11297561 N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11297561
M. Wt: 393.3 g/mol
InChI Key: HBDNMMKNGCZSEP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrazine and an aldehyde or ketone.

    Substitution reactions: The final step involves the substitution of the brominated intermediate with 4-methylphenylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
  • N-(2-fluoro-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C20H17BrN4

Molecular Weight

393.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C20H17BrN4/c1-13-3-6-15(7-4-13)19-20(25-10-9-22-12-18(25)24-19)23-17-8-5-14(2)11-16(17)21/h3-12,23H,1-2H3

InChI Key

HBDNMMKNGCZSEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=C(C=C(C=C4)C)Br

Origin of Product

United States

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